![molecular formula C19H22BFO3 B2691224 1,3,2-Dioxaborolane, 2-[3-[(3-fluorophenoxy)methyl]phenyl]-4,4,5,5-tetramethyl- CAS No. 1648930-12-4](/img/structure/B2691224.png)

1,3,2-Dioxaborolane, 2-[3-[(3-fluorophenoxy)methyl]phenyl]-4,4,5,5-tetramethyl-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

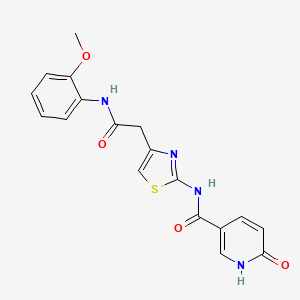

“1,3,2-Dioxaborolane, 2-[3-[(3-fluorophenoxy)methyl]phenyl]-4,4,5,5-tetramethyl-” is a chemical compound with the molecular weight of 328.19 . It is a solid substance and is typically stored at room temperature .

Molecular Structure Analysis

The InChI code for this compound is1S/C19H22BFO3/c1-18(2)19(3,4)24-20(23-18)17-8-6-5-7-14(17)13-22-16-11-9-15(21)10-12-16/h5-12H,13H2,1-4H3 . This code provides a standard way to encode the compound’s molecular structure and formula. Physical And Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 328.19 . The compound is typically stored at room temperature .Scientific Research Applications

Molecular Structure Analysis

This compound, along with other phenylboronic ester derivatives, has been used in the study of molecular structures. The structures of these compounds have been determined using quantum-chemical calculations, NMR spectroscopy, and X-ray diffraction analysis . This kind of research can provide valuable insights into the physical and chemical properties of these compounds .

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) cross-coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent . The compound could potentially be used as a reagent in this type of reaction .

Synthesis of Other Compounds

The compound could potentially be used in the synthesis of other compounds. For example, it could be used in the synthesis of phenyl borate, an intermediate which is widely used in biology, organic synthesis, catalysis and crystal engineering .

Anti-Cancer Drug Research

Boric acid-based anti-cancer drugs have been synthesized in the past . Given the compound’s boron content, it could potentially be used in the development of new anti-cancer drugs .

Glycosylation of Insulin

Research has been carried out on the glycosylation of insulin using phenylboronic acid . The compound could potentially be used in similar research due to its boron content .

Prevention of Cell Aggregation

Phenylboronic acid has been grafted onto poly-L-lysine (PLL) backbone to create a copolymer that could be used in prevention of cell aggregation caused by adhesion of antibodies to red blood cells after blood transfusion . The compound could potentially be used in similar applications .

Safety and Hazards

properties

IUPAC Name |

2-[3-[(3-fluorophenoxy)methyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22BFO3/c1-18(2)19(3,4)24-20(23-18)15-8-5-7-14(11-15)13-22-17-10-6-9-16(21)12-17/h5-12H,13H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXURVMGDDYIRGC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)COC3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22BFO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3,2-Dioxaborolane, 2-[3-[(3-fluorophenoxy)methyl]phenyl]-4,4,5,5-tetramethyl- | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-nitrobenzo[d]thiazol-2-yl)-3-tosylpropanamide](/img/structure/B2691143.png)

![3-Bromo-4-chloro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-B]pyridine](/img/no-structure.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(ethylsulfonamidomethyl)cyclohexanecarboxamide](/img/structure/B2691146.png)

![2-ethyl-5-methyl-3-phenyl-N-(pyridin-3-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2691149.png)

amino}-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B2691150.png)

![2-((8-ethyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2691151.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-4-ylmethyl)acetamide](/img/structure/B2691155.png)